Butanoic acid, 2-hydroxy-4-(methylthio)-, pentyl ester, also known as 2-Hydroxy-4-(methylthio)butanoic acid pentyl ester, is an organic compound that belongs to the class of thia fatty acids. These compounds are characterized by the incorporation of a sulfur atom into the fatty acid structure. This specific ester is derived from butanoic acid and is recognized for its potential applications in various scientific fields, particularly in nutrition and biochemistry.
The compound can be synthesized from its parent acid, 2-Hydroxy-4-(methylthio)butanoic acid, which itself can be produced via conjugate addition of methanethiol to acrolein, followed by subsequent reactions. The racemic form of this compound is commercially available and has been studied for its biological effects and applications in animal nutrition.
The synthesis of Butanoic acid, 2-hydroxy-4-(methylthio)-, pentyl ester typically involves the following steps:
The reaction mechanism for esterification involves nucleophilic attack by the alcohol on the carbonyl carbon of the carboxylic acid, leading to the formation of water and the ester bond.
The molecular structure of Butanoic acid, 2-hydroxy-4-(methylthio)-, pentyl ester can be represented as follows:
This indicates that the compound contains a butanoic acid backbone with a hydroxyl group and a methylthio group at specific positions along with a pentyl group attached via an ester linkage.
CCCCC(=O)C(C(C(C)S)O)OButanoic acid, 2-hydroxy-4-(methylthio)-, pentyl ester can participate in various chemical reactions:
These reactions are significant in understanding how this compound behaves in biological systems and its potential metabolic pathways.
The mechanism of action for Butanoic acid, 2-hydroxy-4-(methylthio)-, pentyl ester primarily involves its role as a metabolite in various biochemical processes. It is believed to influence metabolic pathways related to sulfur-containing amino acids and may serve as a precursor for other biologically active compounds.
Research indicates that this compound may have effects on growth performance in livestock, influencing nutrient digestibility and microbial composition in the rumen when used as a feed additive .
Butanoic acid, 2-hydroxy-4-(methylthio)-, pentyl ester has several notable applications:
CAS No.: 1254-35-9
CAS No.: 32986-79-1
CAS No.: 2128735-28-2
CAS No.: 39015-77-5